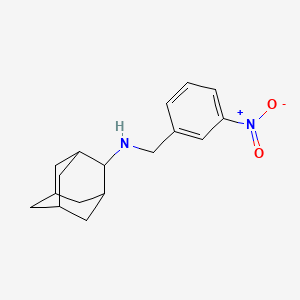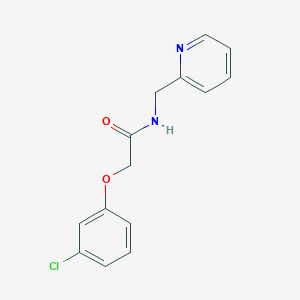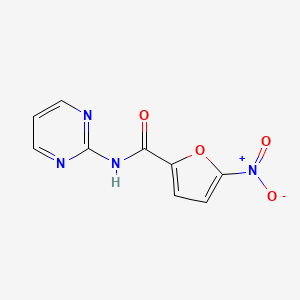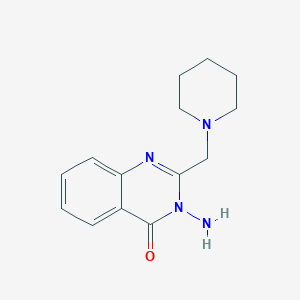
3-amino-2-(1-piperidinylmethyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-2-(1-piperidinylmethyl)-4(3H)-quinazolinone is a synthetic compound that belongs to the quinazolinone family. It has been widely studied for its potential applications in medicinal chemistry due to its unique structure and properties.
作用機序
The mechanism of action of 3-amino-2-(1-piperidinylmethyl)-4(3H)-quinazolinone is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and interfering with cell cycle progression. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Its antimicrobial activity is thought to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity. It has also been shown to have antioxidant properties and to protect against oxidative stress.
実験室実験の利点と制限
One of the advantages of using 3-amino-2-(1-piperidinylmethyl)-4(3H)-quinazolinone in lab experiments is its wide range of pharmacological activities. It can be used to study the mechanisms of cancer cell growth, inflammation, and microbial infection. However, one of the limitations is its potential toxicity. Care must be taken when handling the compound to avoid exposure.
将来の方向性
There are many potential future directions for research on 3-amino-2-(1-piperidinylmethyl)-4(3H)-quinazolinone. One area of research could focus on its potential for drug development. Its unique structure and properties make it a promising candidate for the development of new drugs for the treatment of cancer, inflammation, and microbial infections. Another area of research could focus on its mechanism of action. Further studies are needed to fully understand how the compound works at the molecular level. Finally, future research could focus on developing new synthesis methods to improve the yield and purity of the compound.
合成法
The synthesis of 3-amino-2-(1-piperidinylmethyl)-4(3H)-quinazolinone involves the condensation of 2-aminobenzamide and piperonal in the presence of potassium hydroxide. The resulting product is then reduced with sodium borohydride to obtain the final compound. This method has been optimized to produce high yields of pure this compound.
科学的研究の応用
3-amino-2-(1-piperidinylmethyl)-4(3H)-quinazolinone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial properties. Its unique structure and properties make it a promising candidate for drug development.
特性
IUPAC Name |
3-amino-2-(piperidin-1-ylmethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c15-18-13(10-17-8-4-1-5-9-17)16-12-7-3-2-6-11(12)14(18)19/h2-3,6-7H,1,4-5,8-10,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBFCVKXGBGECM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=NC3=CC=CC=C3C(=O)N2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide](/img/structure/B5881068.png)
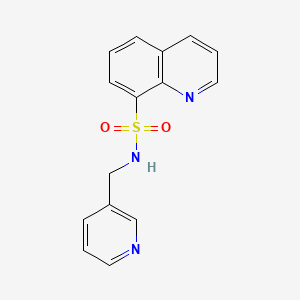
hydrazone](/img/structure/B5881073.png)

![N,N-dimethyl-2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide](/img/structure/B5881081.png)
![4-fluoro-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B5881084.png)
methanone](/img/structure/B5881090.png)

![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5881112.png)
